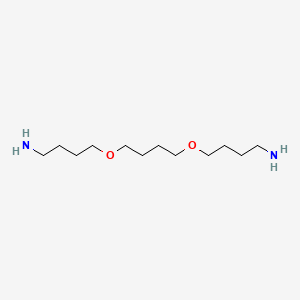
1,14-Diamino-5,10-dioxatetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,14-Diamino-5,10-dioxatetradecane is an organic compound characterized by the presence of two amino groups and two ether linkages within a fourteen-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-diamino-5,10-dioxatetradecane typically involves the reaction of a suitable diol with an amine under controlled conditions. One common method is the reaction of 1,14-dihydroxy-5,10-dioxatetradecane with ammonia or a primary amine in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired diamine product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps, such as distillation or crystallization, are implemented to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,14-Diamino-5,10-dioxatetradecane can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
1,14-Diamino-5,10-dioxatetradecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme-substrate interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,14-diamino-5,10-dioxatetradecane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. Additionally, the ether linkages may contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diamino-1H-tetrazole: Known for its high nitrogen content and energetic properties.
3,5-Diamino-1,2,4-thiadiazole: Used in the synthesis of heterocyclic compounds with potential pharmaceutical applications.
1,3-Diamino-2,4,5,6-tetrabromobenzene: Exhibits unique optical and mechanical properties.
Uniqueness
1,14-Diamino-5,10-dioxatetradecane is unique due to its long carbon chain with both amino and ether functionalities. This combination of features makes it versatile for various applications, particularly in the synthesis of complex molecules and materials with specific properties.
Propiedades
Número CAS |
129316-97-8 |
|---|---|
Fórmula molecular |
C12H28N2O2 |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
4-[4-(4-aminobutoxy)butoxy]butan-1-amine |
InChI |
InChI=1S/C12H28N2O2/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h1-14H2 |
Clave InChI |
ZJGRZPCOLBDFIZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCOCCCCOCCCCN)CN |
Números CAS relacionados |
27417-83-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)

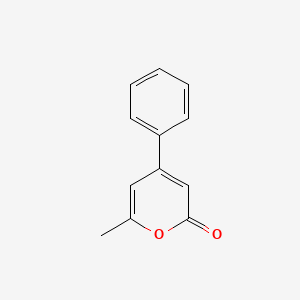
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)
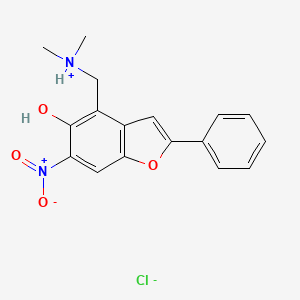
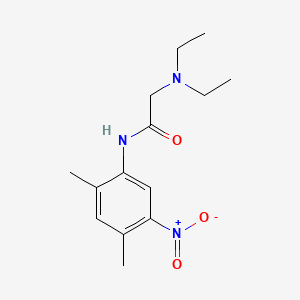
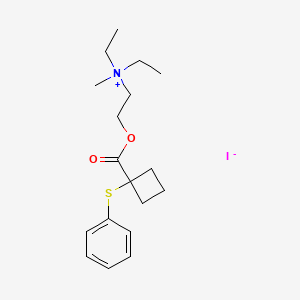

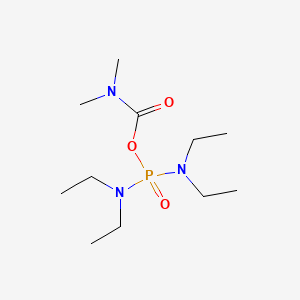
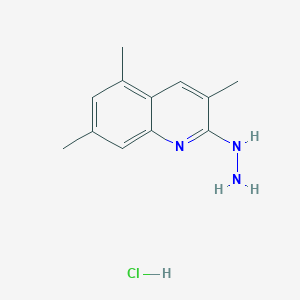
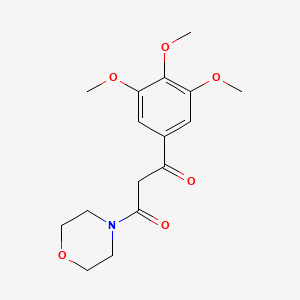
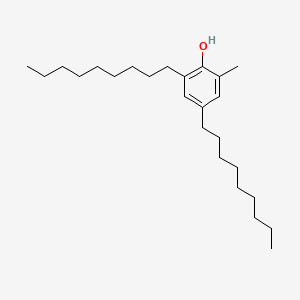

![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
